3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8519778
InChI: InChI=1S/C25H19N3O3S/c1-15-6-11-20-21(14-15)32-23(27-20)16-7-9-17(10-8-16)26-22(29)12-13-28-24(30)18-4-2-3-5-19(18)25(28)31/h2-11,14H,12-13H2,1H3,(H,26,29)
SMILES: CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O
Molecular Formula: C25H19N3O3S
Molecular Weight: 441.5 g/mol

3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide

CAS No.:

VCID: VC8519778

Molecular Formula: C25H19N3O3S

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide -

Description

The compound 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide is a synthetic organic molecule characterized by its complex structure and potential biological activities. It combines a phthalimide moiety (1,3-dioxoisoindol) with a benzothiazole group, both of which are known for their pharmacological significance. This article explores the chemical properties, synthesis pathways, and potential applications of this compound.

Synthesis

The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide typically involves multi-step reactions:

  • Preparation of the Phthalimide Derivative:

    • The phthalimide moiety can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines under controlled conditions.

  • Formation of the Benzothiazole Substituent:

    • The benzothiazole unit is often prepared via cyclization reactions involving thiourea and substituted anilines in the presence of oxidizing agents.

  • Amide Bond Formation:

    • The final step involves coupling the phthalimide derivative with the benzothiazole-substituted phenyl group using reagents like carbodiimides or acid chlorides to form the propanamide linkage.

This synthetic route ensures high yields and purity of the target compound.

Analytical Characterization

The compound can be characterized using advanced spectroscopic techniques:

TechniqueDetails
NMR SpectroscopyConfirms the chemical shifts corresponding to aromatic protons and amide groups (e.g., 1^{1}H NMR).
Mass SpectrometryProvides molecular ion peaks confirming the molecular weight (403.46 g/mol).
IR SpectroscopyIdentifies functional groups such as carbonyl (C=O) and amide (N-H) bonds.

These methods validate the compound's structure and ensure its chemical integrity.

Biological Significance

The combination of phthalimide and benzothiazole units in this molecule suggests potential pharmacological activities:

  • Anticancer Potential:

    • Benzothiazoles are known for their cytotoxic activity against cancer cell lines.

    • Phthalimides have shown antiproliferative properties in several studies.

  • Anti-inflammatory Activity:

    • Molecular docking studies indicate that similar compounds can inhibit enzymes like 5-lipoxygenase (5-LOX), which plays a role in inflammation.

  • Antimicrobial Properties:

    • The benzothiazole group is associated with antibacterial and antifungal activities.

Further studies are needed to confirm these activities experimentally.

Molecular Docking Studies

Preliminary in silico studies suggest that this compound may interact with biological targets such as enzymes or receptors:

Target ProteinBinding Energy (kcal/mol)Activity Prediction
COX-2−7.8Moderate inhibitory potential
5-Lipoxygenase (5-LOX)−9.0High inhibitory potential

These results highlight its promise as a lead compound for drug development.

Applications and Future Directions

The unique structural features of this compound make it suitable for various applications:

  • Drug Design:

    • Its scaffold can be modified to optimize biological activity.

  • Pharmacological Research:

    • It serves as a model compound for studying interactions with biological targets.

  • Material Science:

    • The aromatic systems may find use in organic electronics or sensors.

Future research should focus on experimental validation of its bioactivities and exploring derivatives for enhanced efficacy.

Product Name 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Molecular Formula C25H19N3O3S
Molecular Weight 441.5 g/mol
IUPAC Name 3-(1,3-dioxoisoindol-2-yl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide
Standard InChI InChI=1S/C25H19N3O3S/c1-15-6-11-20-21(14-15)32-23(27-20)16-7-9-17(10-8-16)26-22(29)12-13-28-24(30)18-4-2-3-5-19(18)25(28)31/h2-11,14H,12-13H2,1H3,(H,26,29)
Standard InChIKey XIOUMKTZXVWOPP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O
PubChem Compound 1115921
Last Modified Apr 15 2024

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